Nickel copper iron manganese

Corrosion Engineering Marine Materials Electrochemistry

Nickel copper iron manganese (CAS 11105-19-4), available as a powder, primarily corresponds to the nickel-copper alloy Monel 400 (UNS N04400). This alloy, with a nominal composition of Ni (min.

Molecular Formula CuFeMnNi
Molecular Weight 233.022
CAS No. 11105-19-4
Cat. No. B576759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel copper iron manganese
CAS11105-19-4
Molecular FormulaCuFeMnNi
Molecular Weight233.022
Structural Identifiers
SMILES[Mn].[Fe].[Ni].[Cu]
InChIInChI=1S/Cu.Fe.Mn.Ni
InChIKeyOANFWJQPUHQWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Copper Iron Manganese (CAS 11105-19-4) Alloy Powder: Composition, Identity, and Procurement Specifications


Nickel copper iron manganese (CAS 11105-19-4), available as a powder, primarily corresponds to the nickel-copper alloy Monel 400 (UNS N04400) [1]. This alloy, with a nominal composition of Ni (min. 63%), Cu (28-34%), Fe (≤2.5%), and Mn (≤2.0%), is governed by standards such as ASTM B127 [2]. It is specifically supplied as a plasma spray-grade powder for surface engineering and additive manufacturing feedstock [1]. While often grouped under broad categories like 'nickel-based alloys' or 'corrosion-resistant alloys', this specific material's differentiation lies in its unique combination of physical properties and corrosion resistance across specific chemical environments, which necessitates precise procurement specifications.

Why Nickel Copper Iron Manganese (Monel 400) Cannot Be Simply Replaced by Other Ni-Cu or Fe-Ni-Cr Alloys


Substituting CAS 11105-19-4 (Monel 400 alloy powder) with other seemingly similar nickel-based alloys like Inconel 625 (Ni-Cr-Mo) or even alternative Ni-Cu alloys like Monel K-500 (age-hardened) often leads to premature failure in the target application. The in-service performance of Monel 400 is governed by its single-phase, solid-solution microstructure, which avoids micro-galvanic corrosion and provides a specific electrochemical potential that resists chloride-induced pitting differently than chromium-containing alloys [1]. While Inconel 625 relies on a chromium oxide passivation layer, Monel 400 forms a protective cuprous oxide (Cu₂O) film in reducing and chloride-rich environments [2]. This mechanistic difference means that a simple substitution based on nominal 'corrosion resistance' ratings, without matching the specific alloy to the specific corrosive environment, can result in drastically accelerated corrosion rates, from <0.025 mm/a to >0.5 mm/a, as seen when stainless steels are misapplied in marine chloride environments [1].

Quantitative Evidence Guide: Performance Differentiation of CAS 11105-19-4 Against Key Comparators


Corrosion Rate in Seawater: CAS 11105-19-4 vs. 316L Stainless Steel

In a marine chloride environment (seawater at 30°C), the alloy corresponding to CAS 11105-19-4 demonstrates a significantly lower general corrosion rate compared to 316L stainless steel. The Ni-Cu alloy exhibits a stable corrosion rate of <0.025 mm/a, which is at least an order of magnitude lower than that of 316L, measured at 0.1–0.5 mm/a under similar conditions [1]. This quantitative difference is attributed to the formation of a protective Cu₂O film on the Ni-Cu alloy, in contrast to the localized breakdown of the Cr₂O₃ passive film on 316L stainless steel by chloride ions [1].

Corrosion Engineering Marine Materials Electrochemistry

High-Temperature Corrosion Resistance: CAS 11105-19-4 vs. Carbon Steel in Exhaust Systems

In high-temperature sulfur-containing exhaust gas environments (550°C), the nickel copper iron manganese alloy powder (CAS 11105-19-4) demonstrates a substantially longer service life compared to conventional carbon steel. The alloy's heat corrosion resistance is reported to increase service life by 3 times relative to carbon steel under these specific conditions [1]. This performance is due to the alloy's ability to maintain a stable oxide film and resist sulfidation, unlike carbon steel which undergoes rapid oxidation and scaling.

High-Temperature Corrosion Marine Engineering Material Selection

Cryogenic Impact Toughness: CAS 11105-19-4 vs. Other Alloy Families in Low-Temperature Service

The nickel copper iron manganese powder, when processed into bulk form (Monel 400), retains exceptional impact toughness at cryogenic temperatures, a property not universally shared by all corrosion-resistant alloys. At -196°C, the alloy demonstrates an impact energy of ≥100 J [1]. This contrasts with many austenitic stainless steels and other nickel-based alloys, which, while ductile, may experience a more significant reduction in impact energy at such temperatures. This specific combination of low-temperature toughness and seawater corrosion resistance makes it uniquely suitable for cryogenic piping in marine environments.

Cryogenic Materials Impact Toughness LNG Systems

Resistance to Hydrofluoric Acid: A Differentiating Niche for CAS 11105-19-4 vs. Titanium and Hastelloy

In the presence of 40% hydrofluoric acid (HF) at ambient temperature, the nickel-copper-iron-manganese alloy (CAS 11105-19-4) shows a unique corrosion profile, with a rate of 0.05 mm/a [1]. While Hastelloy C-276, a widely used superior-grade Ni-Cr-Mo alloy, shows a lower rate of 0.03 mm/a in this specific medium, this small absolute difference is often outweighed by other factors. The target alloy's utility lies in its significantly lower cost and superior performance over titanium (which is severely attacked by HF) and stainless steels (which corrode rapidly). This positions CAS 11105-19-4 as the most cost-effective choice for many HF handling applications where Hastelloy's incremental 0.02 mm/a improvement does not justify its higher procurement cost.

Chemical Processing Alloy Selection Alkylation Units

Validated Application Scenarios for Nickel Copper Iron Manganese (CAS 11105-19-4) Based on Core Differential Evidence


Plasma-Sprayed Coatings for Seawater-Cooled Heat Exchangers and Offshore Platform Components

The use of CAS 11105-19-4 as a plasma spray-grade powder is specifically justified where a coating must provide long-term protection against chloride-induced corrosion. The evidence of a corrosion rate <0.025 mm/a in seawater [1] makes it the superior choice over 316L stainless steel coatings, which corrode at a rate of >0.1 mm/a. This differential performance enables a design life of over 30 years for critical offshore structures, desalination evaporators, and seawater handling equipment, directly reducing life-cycle costs.

Additive Manufacturing of Cryogenic Components for LNG and Polar Marine Applications

Procurement of this powder for additive manufacturing is justified for components that require a unique combination of cryogenic toughness and corrosion resistance. The material's demonstrated impact energy of ≥100 J at -196°C [2] ensures the safety and reliability of components like valve bodies and impellers in LNG carriers, where a fracture would be catastrophic. This dual functional requirement rules out standard stainless steels or non-metallic alternatives.

Chemical Processing Hardware for Hydrofluoric Acid and Fluoride-Containing Environments

The alloy is specified for the construction of pumps, valves, and pipes in HF alkylation units. The evidence shows a manageable corrosion rate of 0.05 mm/a in 40% HF [3], an environment where titanium and conventional stainless steels are catastrophically attacked. This makes CAS 11105-19-4 the most cost-effective material, fulfilling a niche where the only superior alternative, Hastelloy C-276 (at 0.03 mm/a), incurs a significant cost premium for only a marginal gain in corrosion performance.

High-Temperature Exhaust and Combustion Systems in Marine Vessels

The alloy's suitability for ship engine exhaust manifolds is validated by the quantified 3x service life extension over carbon steel in 550°C sulfur-containing environments [2]. Procuring CAS 11105-19-4 for these components directly addresses the failure mode of rapid oxidation and scaling, providing a robust technical solution that significantly extends maintenance intervals and reduces operational downtime.

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